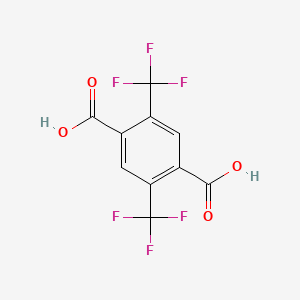

2,5-Bis(trifluoromethyl)terephthalic acid

Descripción

Contextualization within Fluorinated Aromatic Carboxylic Acids Chemistry

2,5-Bis(trifluoromethyl)terephthalic acid belongs to the class of fluorinated aromatic carboxylic acids. The introduction of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, into organic molecules can dramatically alter their physical and chemical properties. researchgate.netnih.gov These modifications include increased thermal stability, enhanced solubility in organic solvents, lower dielectric constants, and greater resistance to oxidation. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl groups in this compound significantly influences the acidity of the carboxylic acid protons and the electron density of the aromatic ring, thereby affecting its reactivity and interaction with other molecules. researchgate.net This strategic fluorination is a key aspect of its utility in various fields of chemical synthesis.

Significance as a Building Block in Materials Science and Supramolecular Chemistry

In the broader context of supramolecular chemistry, the carboxylic acid groups can participate in strong and directional hydrogen bonding, leading to the formation of well-ordered, self-assembled structures. rsc.orgnih.gov The interplay between these hydrogen bonds and other non-covalent interactions, such as π-π stacking, is a key area of research in the design of novel functional materials. The fluorinated nature of the molecule can also be exploited to create materials with specific surface properties. rsc.org

Historical Development and Evolution of Research Trajectories

Initial research in fluorinated polymers focused on materials like polytetrafluoroethylene (PTFE). nih.gov Over time, the focus expanded to include a wider variety of fluorinated monomers, including aromatic compounds, to create polymers with improved processability and a wider range of functionalities. researchgate.net The rise of metal-organic frameworks and supramolecular chemistry in recent decades has provided a new and significant avenue for the application of fluorinated dicarboxylic acids like this compound. researchgate.netx-mol.com Current research continues to explore the use of this and similar fluorinated linkers to fine-tune the properties of advanced materials for specific applications, such as gas separation and catalysis.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C10H4F6O4 |

| Molecular Weight | 302.13 g/mol nih.gov |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 230 °C (decomposes) alibaba.com |

| Boiling Point (Predicted) | 348.0 ± 42.0 °C alibaba.com |

| Density (Predicted) | 1.664 ± 0.06 g/cm³ alibaba.com |

| CAS Number | 366008-67-5 nih.gov |

| IUPAC Name | This compound nih.gov |

Applications in Materials Science: A Comparative Look

The primary application of this compound in materials science is as a linker in the synthesis of metal-organic frameworks (MOFs). The fluorination of the linker can have a significant impact on the properties of the resulting MOF, as illustrated in the comparative table below.

| Property | MOF with Non-Fluorinated Linker (UiO-67) | MOF with Perfluorinated Linker (UiO-67-F8) |

| BET Surface Area | - | 1629 m²/g researchgate.net |

| Gas Adsorption (Low Pressure) | Higher gravimetric uptake | Slightly lower gravimetric uptake due to higher density researchgate.net |

| Hydrophobicity | Similar | Similar researchgate.net |

| Hydrolytic Stability | Similar | Similar researchgate.net |

It is important to note that while the introduction of fluorine can sometimes lead to slightly lower gas uptake by weight, it can enhance other properties like selectivity and stability in the presence of moisture. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-bis(trifluoromethyl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAGLTIEICXRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732705 | |

| Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366008-67-5 | |

| Record name | 2,5-Bis(trifluoromethyl)benzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,5-Bis(trifluoromethyl)terephthalic acid

The primary routes to synthesize this compound involve the transformation of precursor compounds through a series of chemical reactions. These established methods often rely on classical organic chemistry reactions to build the target molecule.

A common strategy for the synthesis of this compound involves the oxidation of a suitable precursor, such as 2,5-bis(trifluoromethyl)-p-xylene. This process is analogous to the industrial production of terephthalic acid via the Amoco process, where p-xylene (B151628) is oxidized. However, the presence of the trifluoromethyl groups necessitates specific reaction conditions and catalysts.

The synthesis can also be envisioned starting from more readily available fluorinated aromatics. For instance, a multi-step sequence could involve the introduction of the trifluoromethyl groups onto a benzene (B151609) ring, followed by the installation and subsequent oxidation of the carboxylate functionalities. While specific, detailed protocols for the synthesis of this compound are not abundantly available in open literature, analogous syntheses of other fluorinated terephthalic acids, such as 2,3,5,6-tetrafluoroterephthalic acid, provide valuable insights. The synthesis of the tetrafluoro-derivative has been achieved with high yields (95%) through a process involving the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with n-butyllithium followed by carboxylation with carbon dioxide. nih.gov A similar approach, starting from 1,4-bis(trifluoromethyl)benzene, could potentially be employed.

Catalysis plays a pivotal role in the synthesis of terephthalic acid and its derivatives, offering pathways with higher efficiency and selectivity. For the oxidation of p-xylene to terephthalic acid, the AMOCO process traditionally employs a homogeneous catalyst system comprising cobalt and manganese salts with a bromine promoter in an acetic acid solvent at elevated temperatures and pressures. beilstein-journals.org

While specific catalysts for the direct oxidation of 2,5-bis(trifluoromethyl)-p-xylene to this compound are not extensively documented, research into the oxidation of similar alkylbenzenes provides clues. Various transition metal-based catalysts have been investigated for the oxidation of p-xylene, and these could be adapted for the fluorinated analogue. researchgate.net For example, heterogeneous catalysts, such as metal-doped mesoporous materials like Cu-MCM-41, have been used for the one-step oxidation of p-xylene to 2,5-dihydroxyterephthalic acid, suggesting the potential for catalytic systems to be tailored for specific oxidation products. youtube.comnih.gov

Novel and Sustainable Synthetic Strategy Development

In line with the growing emphasis on environmentally friendly chemical processes, research efforts are being directed towards developing novel and sustainable synthetic strategies for this compound.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of terephthalic acid synthesis, this has led to the exploration of alternative solvents and reaction conditions. For instance, the use of CO2-expanded liquids as a replacement for acetic acid in the oxidation of p-xylene has shown promise in reducing solvent "burning" and improving product purity. nih.gov Hydrothermal oxidation, using water as a green solvent at elevated temperatures and pressures, is another promising avenue that has been investigated for terephthalic acid production. nih.gov Furthermore, electrochemical methods are being explored as a milder alternative to the harsh conditions of the traditional AMOCO process for p-xylene oxidation. beilstein-journals.org These green approaches could potentially be adapted for the synthesis of this compound, leading to more sustainable production methods.

The development of high-yield and scalable methodologies is crucial for the practical application of this compound. While detailed yield and scalability data for this specific compound are not widely published, the general trend in chemical synthesis is towards processes that are efficient and can be implemented on an industrial scale. The optimization of reaction parameters such as catalyst loading, temperature, pressure, and reaction time is key to maximizing yield. For example, in the synthesis of terephthalic acid, optimizing these parameters has led to conversions of over 98% with selectivities of around 95%. beilstein-journals.org Similar optimization efforts would be necessary to develop a high-yield and scalable process for its bis(trifluoromethyl) derivative.

Derivatization and Functionalization of this compound

The two carboxylic acid groups of this compound are reactive sites that allow for a variety of derivatization and functionalization reactions. These modifications are essential for incorporating the molecule into larger structures, such as polymers and MOFs.

One of the most common derivatization reactions is esterification. This can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. A patent for the production of terephthalic acid di-esters describes a process of esterification with C6 to C10 alcohols at atmospheric pressure and temperatures between 180°C and 270°C using a titanium catalyst. google.com A more reactive approach involves converting the carboxylic acid groups to acid chlorides using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol. youtube.com

Another important functionalization is the formation of amides. This can be accomplished by reacting the dicarboxylic acid or its corresponding diacyl chloride with an amine. Palladium-catalyzed carbonylation of certain olefins has also been reported as a method for synthesizing α-CF3 amides, showcasing advanced synthetic routes to related structures. researchgate.net The ability to form these amide and ester linkages is fundamental to its use as a monomer in polymerization reactions and as a linker in the construction of complex supramolecular architectures. The primary application driving the interest in this compound is its use as a linker for the synthesis of Metal-Organic Frameworks (MOFs), where it connects metal ions or clusters to form porous, crystalline materials. nih.govresearchgate.netresearchgate.netchemsociety.org.ng

Esterification and Amidation Reactions

The presence of two carboxylic acid functions makes this compound a prime candidate for esterification and amidation reactions, which are fundamental transformations for this class of compounds. These reactions are typically employed to produce small molecule derivatives or, more commonly, to synthesize high-performance polyesters and polyamides through polycondensation reactions.

The direct esterification of terephthalic acids can be challenging and often requires catalysts and conditions to drive the reaction to completion, such as high temperatures and the removal of water. researchgate.netgoogle.com For instance, the esterification of terephthalic acid with methanol (B129727) to produce dimethyl terephthalate (B1205515) (DMT) is an industrially significant process. researchgate.netrsc.org While specific examples for the simple diester formation of this compound with monofunctional alcohols are not extensively detailed in the reviewed literature, the principles of Fischer esterification are applicable. This involves reacting the diacid with an excess of the alcohol in the presence of a strong acid catalyst. nih.gov The synthesis of polyester (B1180765) polyols from terephthalic acid and diethylene glycol, for example, is conducted at temperatures above 220 °C. nih.gov

Similarly, direct amidation of carboxylic acids with amines is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) salt. researchgate.net Catalytic methods, for instance using titanium tetrafluoride (TiF4), have been developed for the direct amidation of both aromatic and aliphatic carboxylic acids with a variety of amines, yielding amides in high yields. researchgate.net

A more common approach for both esterification and amidation involves the conversion of the carboxylic acid to a more reactive derivative, such as the corresponding diacyl chloride, 2,5-bis(trifluoromethyl)terephthaloyl chloride. This intermediate readily reacts with alcohols and amines under milder conditions to form esters and amides, respectively. This method is frequently used in the synthesis of polyesters and polyamides.

The following tables summarize representative conditions for these transformations, drawing from general knowledge of terephthalic acid chemistry due to a lack of specific literature on simple ester and amide derivatives of this compound.

Table 1: Representative Esterification Reactions of Terephthalic Acid Derivatives

| Diacid/Derivative | Alcohol | Catalyst/Conditions | Product | Yield (%) |

| Terephthalic Acid | Methanol | Zeolite β, 200 °C, 0.5 MPa N₂ | Dimethyl Terephthalate | ~76 (Selectivity) |

| Terephthalic Acid | Ethylene Glycol | Antimony compounds, High temp. | Poly(ethylene terephthalate) | High |

| Terephthaloyl Dichloride | Bisphenols | Solution condensation | Polyesters | High |

This table presents data for general terephthalic acid and its derivatives as specific examples for this compound with simple alcohols were not available in the reviewed literature.

Table 2: Representative Amidation Reactions of Terephthalic Acid Derivatives

| Diacid/Derivative | Amine | Catalyst/Conditions | Product | Yield (%) |

| Aromatic Carboxylic Acids | Various Amines | TiF₄ (10 mol%), Toluene, reflux | Carboxamides | 60-99 |

| Terephthaloyl Dichloride | Aromatic Diamines | Low temperature, aprotic polar solvents | Aromatic Polyamides | High |

| Terephthalic Acid | 4,4'-Methylenedianiline | Triphenylphosphite, LiCl | Poly(p-diphenylmethylterephthalamide) | High |

This table presents data for general aromatic carboxylic acids and terephthalic acid derivatives as specific examples for this compound with simple amines were not available in the reviewed literature.

Introduction of Auxiliary Functionalities

The introduction of additional functional groups onto the this compound scaffold, beyond modification of the carboxylic acid groups, is a challenging synthetic endeavor. The aromatic ring is highly electron-deficient due to the presence of four strong electron-withdrawing groups (two -COOH and two -CF₃). This deactivation makes conventional electrophilic aromatic substitution reactions exceedingly difficult.

Research in the broader field of fluorinated aromatics has focused on the functionalization of C-F and C-H bonds. Recent advances have demonstrated methods for the selective C-F bond functionalization of unactivated trifluoromethylarenes. researchgate.netacs.org These methods often rely on photoredox catalysis to generate reactive radical intermediates that can then be trapped by various reagents. researchgate.netacs.org For example, a general method for the synthesis of aryl-CF₂R and aryl-CF₂H compounds involves the activation of trifluoromethyl arene precursors through an endergonic electron transfer event. acs.org

Furthermore, direct C-H activation of trifluoromethyl-substituted benzenes offers another avenue for functionalization. rsc.orgncku.edu.tw Copper-catalyzed trifluoromethylthiolation of benzylic C-H bonds has been developed, although this is more relevant for derivatives of the target molecule that possess benzylic protons. rsc.org For highly fluorinated biaryls, fluoride-promoted, stepwise nucleophilic aromatic substitution (SNAr) of silicon-based aryl pronucleophiles with polyfluorinated arenes has been shown to be effective. nih.gov

While these methods provide potential pathways, their direct application to this compound has not been specifically reported in the reviewed literature. The strong deactivating and directing effects of the existing substituents would need to be carefully considered in any synthetic design.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic investigations specifically focused on the reaction pathways of this compound are not widely available in the current body of scientific literature. However, insights can be drawn from studies on related systems.

The mechanism of esterification of carboxylic acids, such as the Fischer esterification, is a well-established, multi-step, reversible process involving the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water. nih.gov For sterically hindered acids, the reaction kinetics can be significantly slower. Computational studies on the esterification of citric acid have explored the preference for reaction at different carboxylic acid sites, highlighting the role of steric hindrance and stereoelectronic effects. These factors would undoubtedly play a role in the esterification of this compound, where the bulky trifluoromethyl groups ortho to the carboxylic acids present significant steric hindrance.

In amidation reactions, kinetic analysis of the reaction between benzoyl fluoride (B91410) and germanium amides suggests a second-order process, indicating an associative pathway. acs.org DFT calculations support a sigma bond metathesis process rather than an ionic pathway. acs.org For the direct amidation of carboxylic acids catalyzed by TiF₄, a proposed mechanism involves the activation of the carboxylic acid by the titanium catalyst. researchgate.net

Mechanistic studies of polymerization reactions, such as the polycondensation of terephthalic acid with diols, are also relevant. These studies often use techniques like DFT-MD simulations to understand how factors like ion energies affect the polymerization process and to identify secondary chemical reactions. Given that this compound is primarily used as a monomer, understanding the mechanism of its polycondensation is crucial for controlling polymer properties. Computational studies on related fluorinated species, such as the [5+2] cycloaddition of 2-trifluoromethylated oxidopyrylium species, have utilized density functional theory (DFT) to analyze reactivity and selectivity, providing a framework for how such studies could be applied to the title compound.

Supramolecular Chemistry and Coordination Polymer Design

Principles of Ligand Design Utilizing 2,5-Bis(trifluoromethyl)terephthalic acid

This compound is a derivative of terephthalic acid, a linker that is foundational to the construction of iconic MOFs like MOF-5. nih.govrroij.com Its utility as a ligand in supramolecular chemistry stems from a combination of key structural and electronic features:

Rigid Dicarboxylate Linker: The terephthalic acid core provides a rigid, linear, and divergent dicarboxylate platform. This predictable geometry is crucial for forming extended, porous, and crystalline networks. The carboxylate groups readily deprotonate to coordinate with metal ions or clusters, acting as bridges to build one-, two-, or three-dimensional structures. chemsociety.org.ngjmaterenvironsci.com

Electron-Withdrawing Trifluoromethyl Groups: The defining feature of this ligand is the presence of two trifluoromethyl (-CF3) groups attached to the benzene (B151609) ring. nih.gov These groups are strongly electron-withdrawing, which modulates the acidity (pKa) of the carboxylic acid protons and influences the electronic nature of the resulting metal-ligand coordination bond.

Fluorine-Specific Interactions: The fluorine atoms of the -CF3 groups can participate in a range of non-covalent interactions, including hydrogen bonds (C-H···F) and halogen-halogen interactions (F···F). These interactions serve as secondary directing forces in the self-assembly process, adding another layer of control over the final crystal packing and supramolecular architecture. researchgate.net

Pore Functionalization: When incorporated into MOFs, the -CF3 groups line the internal pore surfaces. This "fluorous" functionalization can dramatically alter the host-guest properties of the material, enhancing its affinity for specific molecules, such as fluorinated compounds or certain gases. Theoretical studies have explored how such fluorination impacts the gas adsorption properties of MOFs. nih.gov

The combination of a rigid, well-defined backbone with the strong electronic and steric influence of the trifluoromethyl substituents makes this compound a powerful and versatile tool for designing advanced coordination polymers and MOFs with specific structural motifs and functional properties.

Metal-Organic Frameworks (MOFs) and Coordination Network Assembly

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic ligands. chemsociety.org.ng The use of this compound as an organic linker allows for the assembly of novel MOFs with distinct properties conferred by the trifluoromethyl groups. The assembly process involves the coordination of the deprotonated carboxylate groups of the acid with metal centers, leading to the formation of an extended, often porous, network. The specific structure and properties of the resulting MOF are dictated by the coordination geometry of the metal ion, the structure of the ligand, and the synthesis conditions. researchgate.net

Solvothermal and hydrothermal synthesis are the most prevalent methods for crystallizing MOFs. researchgate.net These techniques involve heating a mixture of the metal salt and the organic linker (in this case, this compound) in a suitable solvent within a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the solvent's boiling point. chalmers.seresearchgate.net The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent nucleation and growth of high-quality crystals.

Solvothermal Synthesis: This method uses an organic solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), as the reaction medium. rroij.com For instance, the synthesis of MOF-5, a well-known zinc-based framework, is typically achieved by heating zinc nitrate (B79036) and terephthalic acid in DMF. chemmethod.com Similar protocols are adapted for its fluorinated derivative, where reaction temperatures can range from 80 °C to 150 °C for periods of several hours to days. chalmers.sersc.org

Hydrothermal Synthesis: This approach utilizes water as the solvent. It is considered a more environmentally friendly method and is effective for synthesizing a range of robust MOFs. researchgate.netrsc.org

The choice of solvent, temperature, reaction time, and the presence of modulators or additives can significantly influence the final product's phase, crystallinity, and morphology. rsc.org

| MOF Type | Metal Source | Ligand | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| MOF-5 | Zinc Nitrate / Acetate | Terephthalic Acid | DMF | 100-120 | 12-24 | researchgate.netchemmethod.com |

| Fe-MOF | Iron(III) Chloride | Terephthalic Acid | DMF/Ethanol | 80 | 24 | chalmers.se |

| Cu-MOF | Copper Nitrate | 2,5-dihydroxyterephthalic acid | DMF/Isopropanol | N/A | N/A | rsc.org |

| Ag-MOF | Silver Salts | Terephthalic Acid | DMSO/Water | N/A | 3-10 | rsc.org |

Template-assisted synthesis is a sophisticated strategy used to direct the formation of specific, often complex, MOF architectures that may be difficult to obtain through conventional methods. researchgate.net This approach involves the addition of a "template" molecule or ion—such as a surfactant, a structure-directing agent, or even another coordination complex—to the reaction mixture. The template influences the nucleation and growth process without being incorporated into the final framework, or is removed post-synthesis.

While the use of templates is a known strategy in MOF chemistry, for example, to create bimetallic frameworks or control morphology, specific examples detailing the use of templates with this compound are not extensively documented in the provided literature. nih.gov However, the general principles remain applicable. A template could be used to:

Control Crystal Size and Morphology: By interacting with specific crystal faces, a template can inhibit or promote growth in certain directions.

Direct the Formation of a Specific Topology: A template can organize the metal and linker precursors in a specific arrangement, guiding the self-assembly towards a desired network structure. researchgate.net

Introduce Porosity: Using sacrificial templates, such as nanoparticles or polymer beads, can lead to the formation of hierarchical pore systems after their removal.

This remains a promising area for future research to create more complex and functional materials from this fluorinated linker.

The intricate structures of MOFs can be simplified and classified by their underlying network topology. mdpi.com This approach deconstructs the framework into nodes (the metal SBUs) and linkers (the organic ligands) to describe its fundamental connectivity, often using three-letter symbols from the Reticular Chemistry Structure Resource (RCSR). mdpi.com

MOFs built from terephthalic acid and its derivatives often exhibit well-known topologies. For example, the archetypal MOF-5, which uses a Zn4O SBU and the linear terephthalate (B1205515) linker, possesses a pcu (primitive cubic) topology. mdpi.comresearchgate.net The specific topology of a MOF constructed with this compound will depend on the metal SBU formed during synthesis. Different metal ions and reaction conditions can yield various SBUs (e.g., single ions, paddlewheels, or larger clusters), which in turn act as nodes with different connectivity (number of linking points). rsc.org

Common topologies found in MOFs built from dicarboxylate linkers include:

pcu: Primitive cubic net, often seen with 6-connected octahedral SBUs. mdpi.com

rtl: Rutile-like net.

fsh: A 2-nodal net with (3,4)-connectivity. rsc.org

nbo: Niobium oxide-like net, common for 4-connected square-planar SBUs. mdpi.com

The bulky trifluoromethyl groups on the linker can sterically influence which SBU is formed and how the networks interpenetrate, potentially leading to novel or rare topologies not accessible with the parent terephthalic acid.

| Topology Symbol | Description | Typical SBU Connectivity | Reference |

|---|---|---|---|

| pcu | Primitive cubic | 6-connected | mdpi.com |

| dia | Diamondoid | 4-connected | mdpi.com |

| fcu | Face-centered cubic | 12-connected | mdpi.com |

| nbo | Niobium oxide | 4-connected | mdpi.com |

| fsh | 2-nodal net | (3,4)-connected | rsc.org |

Most conventional MOFs are microporous, with pore sizes less than 2 nm. researchgate.netnih.gov While this is advantageous for many applications like gas storage, it can limit access for larger molecules. Hierarchical pore structure engineering aims to create materials that contain a combination of micropores and larger mesopores (2-50 nm) or macropores (>50 nm). researchgate.net Such hierarchical structures can improve mass transport and accessibility to active sites within the framework. nih.gov

Several strategies can be employed to engineer hierarchical pores in MOFs:

Post-Synthetic Modification: This involves carefully removing a portion of the linkers from a pre-existing MOF. Techniques like controlled linker hydrolysis or thermolysis can create larger mesoporous defects within the original microporous structure. researchgate.netnih.gov

Mixed-Ligand Synthesis: Using a combination of linkers with different lengths and geometries in a one-pot synthesis can lead to frameworks with multiple pore sizes.

Template-Directed Synthesis: As mentioned earlier, using soft or hard templates that are later removed can generate mesopores or macropores within the MOF crystal.

The inherent stability of many frameworks is crucial for them to withstand these modification processes without collapsing. researchgate.netnih.gov The use of robust linkers like this compound could contribute to creating stable parent MOFs that are suitable candidates for post-synthetic pore engineering, combining the benefits of microporosity with the enhanced accessibility of mesopores. researchgate.netnih.gov

Self-Assembly Processes and Non-Covalent Interactions

The formation of a coordination polymer is a complex self-assembly process governed by a hierarchy of interactions. uclouvain.be While the primary driving force is the formation of strong coordination bonds between the metal ions and the carboxylate groups of the ligand, a suite of weaker, non-covalent interactions plays a critical role in directing the final three-dimensional structure. researchgate.netuclouvain.beresearchgate.net

For structures involving this compound, these interactions are particularly diverse:

Hydrogen Bonding: Classical hydrogen bonds, especially those involving residual solvent molecules or uncoordinated carboxyl groups, are fundamental in stabilizing the crystal lattice.

π-π Stacking: The aromatic benzene rings of the linkers can stack on top of one another, an interaction driven by the favorable alignment of their π-orbitals. The electron-poor nature of the fluorinated ring may favor interactions with electron-rich aromatic systems if present.

Hydrophobic Effects: In aqueous synthesis environments, the hydrophobic nature of the aromatic and trifluoromethyl parts of the ligand can drive the aggregation and assembly of the framework. nih.gov

Fluorine-Specific Interactions: The highly electronegative fluorine atoms introduce unique non-covalent interactions. These include C-H···F hydrogen bonds and F···F contacts, which, although individually weak, can collectively provide significant stabilization and structural direction. These interactions are crucial in what is known as "fluorous" chemistry and can dictate the packing of fluorinated molecules.

Hydrogen Bonding Networks

Hydrogen bonds are a defining feature in the crystal engineering of systems containing this compound. The carboxylic acid moieties are primary sites for strong hydrogen bonding. According to its computed properties, the molecule possesses two hydrogen bond donors and ten hydrogen bond acceptors, highlighting its significant capacity for forming extensive networks. nih.gov In the solid state, these groups typically form classic carboxylic acid dimers or extended chains, which are fundamental interactions in establishing the primary structure of the resulting materials.

In the context of coordination polymers, where the carboxylic groups are often deprotonated and coordinated to metal centers, hydrogen bonding still plays a crucial role. These interactions can occur between coordinated water molecules, uncoordinated counter-ions, or even the fluorine atoms of the -CF₃ groups acting as weak hydrogen bond acceptors. Research on coordination polymers derived from this ligand shows that extensive hydrogen bonding interactions are instrumental in consolidating their three-dimensional structures. researchgate.net

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 10 | nih.gov |

π-π Stacking Interactions

The electronic nature of the aromatic ring in this compound is heavily influenced by the two -CF₃ groups. These groups are powerful electron-withdrawing agents, which significantly reduces the electron density of the benzene ring, rendering it π-acidic or electron-deficient. nih.gov This property dictates the nature of the π-π stacking interactions it can engage in.

Unlike the stacking typically observed between electron-rich and electron-deficient aromatic rings, the assemblies involving this molecule often feature non-classical π-π stacking between electron-deficient systems. researchgate.net These interactions are a key factor, alongside hydrogen bonding, in stabilizing the crystal lattices of its coordination polymers. researchgate.net The stacking can be further controlled by weaker interactions, such as F···π and F···F contacts, which arise due to the trifluoromethyl substituents. researchgate.net The interplay of these forces helps to direct the assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular architectures.

Diverse Coordination Geometries and Metal Cluster Formation

As a dicarboxylic acid, this compound is an excellent ligand for constructing coordination polymers with a wide array of metal ions. The coordination of its carboxylate groups to metal centers leads to the formation of diverse and predictable geometries.

Detailed structural analysis of coordination polymers synthesized with this ligand reveals its versatility. For instance, in complexes involving transition metals, various coordination environments have been identified. researchgate.net

Nickel(II) complexes have been observed to feature Ni(II) ions in a six-coordinated distorted octahedral geometry. researchgate.net

Zinc(II) complexes can exhibit five-coordinated geometries, including both distorted square-pyramid and triangular bipyramid shapes within the same structure. researchgate.net

Cobalt(II) complexes have also been shown to adopt a distorted octahedral arrangement. researchgate.net

This ability to support different coordination numbers and geometries allows for the precise tuning of the resulting framework's topology and properties. The bridging nature of the terephthalate ligand connects these metal centers, extending the structure into one-, two-, or three-dimensional networks, which are the basis of metal-organic frameworks (MOFs).

| Metal Ion | Coordination Geometry | Source |

|---|---|---|

| Nickel(II) | Six-coordinated distorted octahedral | researchgate.net |

| Zinc(II) | Five-coordinated distorted square-pyramid | researchgate.net |

| Zinc(II) | Five-coordinated triangular bipyramid | researchgate.net |

| Cobalt(II) | Distorted octahedral | researchgate.net |

Polymer Chemistry and Macromolecular Engineering

Integration of 2,5-Bis(trifluoromethyl)terephthalic acid as a Monomer

The integration of this compound into a polymer backbone is primarily achieved through reactions involving its two carboxylic acid functional groups. As a monomer, it can be reacted with a variety of co-monomers, such as diols or diamines, to form polyesters and polyamides, respectively. The bulky and highly electronegative trifluoromethyl groups play a crucial role in disrupting polymer chain packing, which can lead to increased solubility and a lower tendency to crystallize. This is advantageous in processing these otherwise rigid polymers. The strong electron-withdrawing nature of the -CF₃ groups also enhances the thermal and oxidative stability of the resulting polymers and can improve optical transparency by reducing intermolecular charge transfer complex formation. nih.gov

Polycondensation Reaction Mechanisms and Techniques

Polycondensation is the primary method for incorporating this compound into polymer chains. This process involves a condensation reaction between the dicarboxylic acid (or its more reactive acyl chloride derivative) and a suitable difunctional comonomer, resulting in the formation of a polymer and a small molecule byproduct, such as water or hydrochloric acid.

Wholly aromatic polyesters, often referred to as aromatic polyarylates, are known for their high thermal stability and mechanical strength. The synthesis of these materials using this compound can be carried out through several polycondensation techniques, including melt polycondensation and solution polycondensation. rsc.org In a typical reaction, the diacid is reacted with an aromatic diol (bisphenol) at high temperatures. The use of a catalyst is common in these reactions to achieve high molecular weight polymers. fiber-yarn.com

The incorporation of the trifluoromethyl groups from the this compound monomer generally enhances the properties of the resulting polyester (B1180765). For instance, these fluorinated polyesters are expected to exhibit improved solubility in organic solvents, higher glass transition temperatures (Tg), and enhanced thermal stability compared to their non-fluorinated counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org

Table 1: Comparison of Properties of Aromatic Polyesters Note: This table is a representative example based on typical properties of aromatic polyesters and the expected influence of fluorination. Specific values for polyesters of this compound would require experimental data.

| Property | Conventional Aromatic Polyester (e.g., from Terephthalic Acid) | Fluorinated Aromatic Polyester (e.g., from this compound) |

|---|---|---|

| Solubility | Generally poor in common organic solvents | Improved solubility |

| Glass Transition Temp. (Tg) | High | Potentially higher |

| Thermal Stability | High | Enhanced thermal and oxidative stability |

| Optical Transparency | Can be colored due to charge transfer | Often improved transparency |

Fluorinated polyamides and polyimides are classes of high-performance polymers with exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netresearchgate.net

Fluorinated Polyamides: The synthesis of fluorinated polyamides can be achieved by the direct polycondensation of this compound with aromatic diamines. A common method is the Yamazaki-Higashi phosphorylation reaction, which uses a phosphite (B83602) and a base to activate the carboxylic acid groups for reaction with the amine groups at moderate temperatures. The resulting polyamides often exhibit good solubility in aprotic polar solvents, allowing them to be processed into films and coatings. researchgate.net The introduction of trifluoromethyl groups can disrupt chain packing, leading to amorphous materials with high glass transition temperatures. researchgate.net

Fluorinated Polyimides: For the synthesis of polyimides, this compound would first need to be converted to its corresponding dianhydride, 2,5-bis(trifluoromethyl)pyromellitic dianhydride. This dianhydride can then be reacted with various diamines in a two-step process. First, a poly(amic acid) precursor is formed at low temperatures, which is then chemically or thermally cyclized to the final polyimide. mdpi.com The incorporation of the -CF₃ groups from the dianhydride into the polyimide backbone significantly enhances the polymer's properties. These fluorinated polyimides are known for their low dielectric constant, low moisture absorption, and high optical transparency, making them suitable for applications in microelectronics and optoelectronics. mdpi.comtitech.ac.jp

Table 2: Properties of Representative Fluorinated Polyimides Data extracted from studies on fluorinated polyimides derived from fluorinated monomers.

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) | Tensile Strength |

|---|---|---|---|

| 6FDA/TFDB titech.ac.jp | Not specified | >500 °C | Not specified |

| BPDA/TFMB-based PI researchgate.net | 345-366 °C | 535-605 °C (in N₂) | 92-145 MPa |

| 6FDA/3,4'-ODA-based oligoimide (cured) nih.gov | 363 °C | >500 °C | 66 MPa |

Controlled Polymerization Strategies

While traditional polycondensation methods provide limited control over molar mass and dispersity, modern controlled polymerization techniques are being explored for fluorinated monomers. One such strategy is reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization. rsc.org This method can be applied to the synthesis of fluorinated polyesters, offering better control over the polymer architecture. rsc.org

In RAFT step-growth polymerization, a bifunctional chain transfer agent is used to mediate the polymerization of monomers. This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.orgmdpi.com This level of control is crucial for tailoring the final properties of the material for specific high-tech applications. While direct application to this compound is not widely reported, the principles of RAFT and other controlled radical polymerizations developed for other fluoromonomers suggest a pathway for creating well-defined polymers from this diacid. acs.orgadvancedsciencenews.com

Architectural Design of Polymeric Systems

The molecular architecture of a polymer dictates its macroscopic properties. umn.edu The use of this compound as a monomer allows for the precise design of polymer architectures with desirable characteristics. The rigid aromatic core of the monomer contributes to a high glass transition temperature and thermal stability. Simultaneously, the bulky trifluoromethyl groups introduce steric hindrance that disrupts close chain packing, leading to amorphous polymers with enhanced solubility. researchgate.netresearchgate.net

This monomer can be used in copolymerization to fine-tune properties. By combining it with other flexible or rigid comonomers, a wide range of materials can be created, from flexible films to rigid, high-strength composites. The electron-withdrawing nature of the -CF₃ groups also influences the electronic properties of the polymer, which is a key consideration in designing materials for electronic and optical applications. mdpi.comresearchgate.net The ability to create complex architectures such as block copolymers through controlled polymerization techniques further expands the potential applications of polymers derived from this compound. umn.edu

Advanced Materials Applications and Functional Research

Catalytic Applications in Organic Transformations

The incorporation of functional groups onto the organic linkers of MOFs is a key strategy for tuning their catalytic properties. While research into the catalytic applications of MOFs derived specifically from 2,5-Bis(trifluoromethyl)terephthalic acid is an emerging field, the principles established with other functionalized terephthalates provide a strong foundation for their potential use.

Metal-Organic Frameworks (MOFs) serve as exceptional platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and the uniform distribution of active sites. The catalytic activity of a MOF can be modulated by altering the electronic properties of its organic linker. Electron-withdrawing groups, such as the trifluoromethyl groups on this compound, can significantly influence the Lewis acidity of the metal nodes within the framework.

Research on the well-studied UiO-66, a zirconium-based MOF, has demonstrated that incorporating linkers with electron-withdrawing substituents (like -NO2 or -F) enhances the Lewis acidity of the zirconium active sites. researchgate.net This increased acidity can, in turn, boost the catalytic activity for various organic transformations, such as acetalization reactions. researchgate.net By extension, the strongly electron-withdrawing -CF3 groups of this compound are expected to impart a strong inductive effect, potentially creating highly Lewis-acidic metal centers within a MOF structure. This suggests a promising, though not yet extensively explored, avenue for designing robust solid-acid catalysts for a range of chemical reactions.

MOFs are considered semiconductor-like materials, capable of absorbing light and generating electron-hole pairs, which is the fundamental principle of photocatalysis. ustc.edu.cn The efficiency of these processes—including organic pollutant degradation, CO2 reduction, and water splitting—depends on factors like light absorption range and charge carrier separation. ustc.edu.cndntb.gov.ua

The functionalization of linkers is a critical strategy to enhance photocatalytic performance. For instance, amine-functionalized terephthalic acid has been used to create bismuth-based MOFs with exceptional photocatalytic efficiency under solar light. dongguk.edu While specific studies on the photocatalytic or electrocatalytic behavior of materials derived from this compound are limited, the principles of MOF-based photocatalysis suggest potential pathways. ustc.edu.cnekb.egfrontiersin.org The electronic properties imparted by the -CF3 groups could influence the bandgap and charge separation efficiency of the resulting material, which are key parameters in photocatalysis.

Gas Adsorption, Separation, and Storage Research

The field of gas adsorption and separation is where fluorinated MOFs, including those potentially built from this compound, show significant promise. The unique properties of fluorine atoms—high electronegativity and the hydrophobicity of C-F bonds—are strategically employed to create materials with tailored gas separation capabilities. rsc.orgresearchgate.net

To quantify the gas adsorption capacity of a porous material, adsorption isotherms are experimentally measured. These isotherms plot the amount of gas adsorbed at a constant temperature as a function of pressure. The data are then fitted to various mathematical models to understand the adsorption mechanism and determine key parameters like the maximum adsorption capacity.

Commonly used isotherm models provide insight into the nature of the adsorbent surface and the adsorbate-adsorbent interactions. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. For microporous materials like many MOFs, more complex models are often employed to accurately describe the pore-filling mechanism. researchgate.netresearchgate.netnih.gov

Table 1: Common Adsorption Isotherm Models

| Isotherm Model | Description | Key Assumptions |

|---|---|---|

| Langmuir | Describes monolayer adsorption on a finite number of identical and equivalent sites. | Homogeneous surface; no interaction between adsorbed molecules. |

| Freundlich | An empirical model for non-ideal and reversible adsorption. | Heterogeneous surface; adsorption energy is exponentially distributed. |

| Sips (Langmuir-Freundlich) | A hybrid model that combines elements of the Langmuir and Freundlich models. | At low adsorbate concentrations, it reduces to the Freundlich isotherm; at high concentrations, it predicts monolayer adsorption (Langmuir). |

| Toth | An empirical model that is useful for describing heterogeneous adsorption systems. | Reduces to the Langmuir isotherm at both low and high pressures but is more flexible in the intermediate range. |

These models are applied to experimental data from MOFs like MOF-5 (using terephthalic acid) to determine their capacity for gases such as CO2. researchgate.netresearchgate.net The same methodologies would be applied to characterize novel MOFs derived from this compound.

The functionalization of MOF pores with trifluoromethyl groups is a powerful strategy for achieving selective gas adsorption. The mechanisms driving this selectivity are multifaceted:

Enhanced Hydrophobicity: The -CF3 groups create a highly hydrophobic (water-repelling) pore environment. This is advantageous for separating gases from humid streams, such as flue gas, as the MOF will preferentially adsorb the target gas over water vapor.

Dipolar Interactions: The strong polarity of the C-F bonds can create specific favorable interactions with certain gas molecules. Research on fluorinated MOFs has shown a high affinity for SO2, driven by dipole-dipole interactions between the SO2 molecules and the fluorinated pore walls. nih.gov

Molecular Sieving: The inherent rigidity and well-defined pore dimensions of MOFs allow them to act as molecular sieves, separating gases based on size and shape. The bulky -CF3 groups lining the pores can fine-tune the pore aperture, enhancing selectivity for molecules that fit precisely within the channels while excluding others. rsc.orgresearchgate.net

Framework Dynamics: Some fluorinated MOFs exhibit dynamic structures, where the framework can adjust to accommodate specific gas molecules. One study on a MOF with hexafluoroisopropylidene groups showed that the framework's arene rings modulate the pore window diameter, affecting the diffusion and selective adsorption of gases like CF4. nih.gov

These mechanisms make fluorinated MOFs, including potential frameworks from this compound, strong candidates for challenging separations like capturing greenhouse gases or toxic industrial pollutants. nih.govnih.gov

Sensing Technologies and Chemo-sensing Platforms

Luminescent MOFs (L-MOFs) have emerged as highly effective chemical sensors for detecting a wide range of analytes, including metal ions and small organic molecules. rsc.orgmdpi.com The sensing mechanism often relies on a change in the fluorescence of the material—either quenching ("turn-off") or enhancement ("turn-on")—upon interaction with the target analyte. nih.govresearchgate.netmdpi.com

The design of these sensors involves the careful selection of metal ions and organic linkers to create frameworks with specific recognition sites. mdpi.com While numerous studies have explored MOFs based on terephthalic acid and its other derivatives for sensing applications, the use of this compound in this context is not yet widely reported. nih.govresearchgate.net

However, research on other fluorinated MOFs has demonstrated their potential as chemosensors. For example, fluorinated MOFs have been coated onto quartz crystal microbalance transducers to create sensors capable of detecting SO2 at parts-per-million (p.p.m.) concentrations. nih.gov The interaction between the analyte and the functionalized pore environment leads to a detectable signal. The unique electronic and surface properties conferred by the -CF3 groups in a MOF from this compound could foreseeably be harnessed to develop novel platforms for the selective sensing of specific environmental or industrial analytes. nih.govresearchgate.net

Design Principles for Analyte Detection

The design of effective analyte detection systems often relies on the precise engineering of materials at a molecular level. The use of this compound as an organic linker in MOFs is a prime example of this principle in action. The trifluoromethyl groups play a crucial role in tuning the properties of the resulting framework for selective analyte recognition.

One key design principle is the introduction of hydrophobicity into the MOF's pores. The fluorine-rich trifluoromethyl groups are inherently hydrophobic, which can enhance the capture of specific guest molecules. mdpi.com This is particularly useful for the detection of analytes in aqueous environments, where a hydrophobic pore can selectively bind to nonpolar analytes.

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl groups influences the electronic environment of the MOF. This can be leveraged for the design of sensors where the detection mechanism is based on charge transfer interactions between the framework and the analyte. This modification of the electronic properties can lead to enhanced sensitivity and selectivity. rsc.org The incorporation of this linker into lanthanide-based MOFs is a notable strategy, as these materials are well-known for their unique luminescent properties that can be modulated by the presence of specific analytes. bohrium.com

Fluorescence-Based Sensing Mechanisms

Fluorescence-based sensing is a highly sensitive detection method, and MOFs constructed from this compound have shown significant promise in this area. The primary mechanism at play is often fluorescence quenching, where the presence of an analyte diminishes the luminescent output of the MOF.

A notable example is the use of a lanthanide coordination polymer incorporating this compound for the detection of nitrobenzene (B124822). bohrium.com In this system, the MOF exhibits intrinsic fluorescence, which is efficiently quenched upon interaction with nitrobenzene molecules. This quenching effect is attributed to energy transfer from the excited state of the MOF to the analyte.

Another sensing mechanism involves the competition of light absorption between the MOF and the analyte. For instance, some MOFs have been investigated for the detection of Fe³⁺ ions in aqueous solutions. researchgate.net The Fe³⁺ ions absorb light in a similar spectral region as the MOF's excitation wavelength, leading to a decrease in the MOF's fluorescence intensity. The Stern-Volmer model is often employed to analyze the quenching efficiency and determine the detection limit of these sensors. researchgate.net

| Sensor Material | Target Analyte | Sensing Mechanism | Detection Limit |

| Lanthanide Coordination Polymer with this compound | Nitrobenzene | Fluorescence Quenching | Not Reported |

| Cd-MOF | Nitrobenzene | Fluorescence Quenching | 7.16 x 10⁻⁸ M |

| MOF | Fe³⁺ | Competitive Light Absorption | 0.54 µM |

Electrochemical and Optoelectronic Device Development

The application of this compound extends beyond sensing to the development of materials for energy storage and optoelectronic devices. Its unique properties contribute to the performance of these advanced technologies.

Design of Active Materials for Energy Storage

In the realm of energy storage, this compound has been utilized in the design of active materials for triboelectric nanogenerators (TENGs). nih.gov TENGs are devices that convert mechanical energy into electrical energy, and their performance is highly dependent on the triboelectric properties of the constituent materials.

A Co-MOF synthesized with this compound has been shown to be an effective material for TENGs. nih.gov The design principle behind this application is the high electronegativity of the fluorine atoms in the trifluoromethyl groups. This high electronegativity enhances the ability of the MOF to gain and hold a negative charge during triboelectric contact, leading to a higher output voltage and power density of the TENG. nih.gov Such devices have potential applications in self-powered systems and for corrosion protection of metallic materials. nih.govresearchgate.net

| Device | Active Material | Application |

| Triboelectric Nanogenerator (TENG) | Co-MOF with this compound | Energy Harvesting, Corrosion Protection |

Luminescent Material Development

The development of novel luminescent materials is crucial for applications in lighting, displays, and optical sensing. This compound serves as an excellent ligand for the construction of highly luminescent MOFs, particularly when combined with lanthanide ions such as Europium (Eu), Terbium (Tb), and Dysprosium (Dy). mdpi.combohrium.com

The trifluoromethyl groups can influence the coordination environment of the metal ions and the energy transfer processes within the framework, thereby affecting the luminescent properties. For example, a Sr-MOF synthesized with this linker has been characterized for its luminescent behavior. rsc.org The rigid structure of the linker helps to reduce non-radiative decay pathways, leading to enhanced emission intensity and quantum yields. The development of coordination polymers with other transition metals like manganese, nickel, and cobalt using this linker has also been explored for their potential luminescent properties. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT) on Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic characteristics of 2,5-Bis(trifluoromethyl)terephthalic acid. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its chemical behavior.

Recent research on coordination polymers synthesized from this compound has utilized DFT studies to analyze the resulting structures. researchgate.net For instance, in complexes involving cobalt (Co), the acid ligand coordinates with the metal center, and the geometry is described as a deformed octahedron. researchgate.net Such studies confirm the coordination environment and the binding modes of the ligand, which are dictated by its electronic structure. researchgate.netresearchgate.net

DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups significantly influences the electron density distribution across the benzene (B151609) ring and the acidity of the carboxylic acid groups. This electronic perturbation is key to the molecule's utility as a linker in functional materials.

Computed Molecular Properties of this compound

Below is an interactive table of key molecular properties for this compound, computed through established computational chemistry methods.

| Property | Value |

| Molecular Formula | C₁₀H₄F₆O₄ |

| Molecular Weight | 302.13 g/mol |

| Exact Mass | 302.00137758 Da |

| IUPAC Name | This compound |

| InChI Key | YIAGLTIEICXRQF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O |

| Topological Polar Surface Area | 74.6 Ų |

| Data sourced from PubChem. sci-hub.se |

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the formation and stability of larger supramolecular assemblies. For this compound, MD simulations can model how individual acid molecules interact with each other, with solvents, and with metal ions to form extended structures like metal-organic frameworks (MOFs). researchgate.net

Prediction of Reactivity and Interaction Potentials

The reactivity and interaction potential of this compound are computationally predicted using data derived from quantum chemical calculations. The electronic structure calculated by DFT provides maps of the electrostatic potential, which highlight the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carboxyl groups are electron-rich and serve as the primary coordination sites for metal ions, a fact confirmed by the synthesis of various coordination polymers. researchgate.netresearchgate.net

The strongly electron-withdrawing nature of the trifluoromethyl groups makes the aromatic ring electron-deficient and enhances the acidity of the carboxylic protons. This heightened acidity influences the deprotonation and coordination behavior during the formation of materials like MOFs. Computational models can quantify these effects and predict how the molecule will interact with different chemical species, guiding synthetic efforts. These fluorinated groups are known to contribute to the ultrahigh structural stability of frameworks derived from this ligand. rsc.org

Computational Design and Screening of Novel Materials

This compound is a valuable building block, or "linker," for the computational design of novel porous materials, particularly MOFs. nih.gov High-throughput computational screening is a powerful strategy where vast libraries of hypothetical MOF structures are generated and evaluated in silico for specific applications. sci-hub.se

In this approach, this compound would be included in a database of organic linkers. sci-hub.se A computational workflow then systematically combines these linkers with various metal-based nodes to build thousands of potential MOF structures. sci-hub.se These virtual materials are subsequently screened for properties like pore size, surface area, and affinity for specific gas molecules (e.g., for carbon dioxide capture or hydrogen storage). sci-hub.sersc.org This computational pre-screening significantly accelerates the discovery of promising new materials by identifying top-performing candidates for subsequent experimental synthesis and validation. sci-hub.se The use of fluorinated linkers like this acid is a known strategy to enhance the stability and hydrophobicity of designed frameworks. rsc.orgacs.org

Advanced Characterization Methodologies in Research

Single Crystal and Powder X-ray Diffraction for Structural Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for determining the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD methods are invaluable in the study of 2,5-bis(trifluoromethyl)terephthalic acid and its coordination polymers, such as metal-organic frameworks (MOFs).

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for structural determination, providing precise atomic coordinates, bond lengths, and bond angles. rsc.orgmdpi.com This technique has been successfully used to determine the crystal and molecular structures of various coordination complexes. mdpi.com For new materials synthesized using this compound as a linker, obtaining a suitable single crystal allows for unambiguous elucidation of the resulting framework's topology and the coordination environment of the metal centers. chemicalbook.com

However, the synthesis of MOFs and other coordination polymers often yields microcrystalline powders rather than single crystals suitable for SC-XRD. In such cases, powder X-ray diffraction (PXRD) becomes an essential tool. sdsu.edu PXRD is routinely used to confirm the phase purity of a synthesized material by comparing the experimental diffraction pattern to a simulated pattern from single-crystal data or a reference pattern from a database. sdsu.edunih.gov Furthermore, advancements in computational methods have enabled the ab initio structure solution from high-quality powder diffraction data, a powerful approach when single crystals are inaccessible. rsc.org This direct-space strategy has been successfully applied to solve the structures of complex MOFs. The PXRD pattern is also sensitive to structural changes, such as those induced by the inclusion of guest molecules or changes in temperature, making it a valuable tool for studying the dynamic behavior of frameworks. sdsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular structure and connectivity.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a singlet for the two equivalent aromatic protons on the benzene (B151609) ring and a broad singlet for the acidic protons of the two carboxyl groups. The chemical shift of the aromatic protons is influenced by the electron-withdrawing nature of the adjacent carboxyl and trifluoromethyl groups.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid carbons, the aromatic carbons directly bonded to the trifluoromethyl groups, the aromatic carbons bonded to the carboxylic acid groups, and the aromatic carbons bonded to hydrogen. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. nih.govyoutube.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. nih.govyoutube.com The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.2 | s (2H) | Aromatic Protons |

| ¹H | >10 | br s (2H) | Carboxylic Acid Protons |

| ¹³C | ~165 | s | Carboxylic Acid (C=O) |

| ¹³C | ~135 | q | Aromatic (C-CF₃) |

| ¹³C | ~132 | s | Aromatic (C-COOH) |

| ¹³C | ~130 | s | Aromatic (C-H) |

| ¹³C | ~123 | q | Trifluoromethyl (CF₃) |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and concentration.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For a derivative of this compound with non-equivalent aromatic protons, COSY would show cross-peaks between adjacent protons, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov For the parent acid, an HSQC spectrum would show a cross-peak connecting the aromatic proton signal to the corresponding aromatic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. nih.gov This is a particularly powerful technique for mapping out the carbon skeleton. For this compound, HMBC spectra would show correlations from the aromatic protons to the carboxylic acid carbons, the carbons bearing the trifluoromethyl groups, and the other aromatic carbons, thereby confirming the substitution pattern of the benzene ring.

Mass Spectrometry Techniques for Purity and Molecular Mass Verification

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and assessing its purity. The exact mass of the compound is 302.0014 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or electron ionization (EI), provides highly accurate mass measurements. nih.govyoutube.com This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. youtube.com For this compound (C₁₀H₄F₆O₄), HRMS would be used to confirm this exact molecular formula, providing strong evidence for the successful synthesis of the target molecule. MS techniques, particularly when coupled with gas chromatography (GC-MS), can also be used to detect and identify any impurities present in the sample. youtube.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule and is highly effective for identifying functional groups. These two techniques are often complementary.

For this compound, the spectra are dominated by vibrations associated with the carboxylic acid groups, the trifluoromethyl groups, and the benzene ring.

Carboxylic Acid Group: The FT-IR spectrum will show a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. A strong C=O stretching vibration will appear around 1700 cm⁻¹.

Trifluoromethyl Group: The C-F stretching vibrations of the CF₃ groups are expected to give rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1300 cm⁻¹ region.

Benzene Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region.

When this compound is used to form a metal-organic framework, the deprotonation of the carboxylic acid groups leads to significant changes in the vibrational spectrum. Notably, the broad O-H stretch disappears, and the C=O stretching band is replaced by two new bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | FT-IR |

| C-H stretch (Aromatic) | 3000-3100 | FT-IR, Raman |

| C=O stretch (Carboxylic Acid) | ~1700 | FT-IR, Raman |

| C=C stretch (Aromatic) | 1400-1600 | FT-IR, Raman |

| C-O stretch / O-H bend | 1200-1450 | FT-IR |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials synthesized from this compound, particularly for MOFs and other nanomaterials.

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface of a material. It provides valuable information about the crystal habit (shape), size distribution, and surface topography of the synthesized particles. sdsu.edu For MOFs, SEM can reveal if the synthesis has produced well-defined crystals, amorphous aggregates, or other morphologies. Energy-dispersive X-ray spectroscopy (EDX), an analytical technique often integrated with SEM, can be used to determine the elemental composition of the sample, confirming the presence of the expected elements.

Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure of materials. It can be used to observe the nanoscale features of MOF crystals, such as their porosity and any defects. Selected Area Electron Diffraction (SAED), a mode within TEM, can provide diffraction patterns from individual nanocrystals, yielding information about their crystal structure and orientation.

Porosimetry and Surface Area Analysis Techniques (e.g., BET)

The determination of the surface area and porosity of materials synthesized using this compound is critical for evaluating their performance in applications such as gas storage, separation, and catalysis. The Brunauer-Emmett-Teller (BET) theory is a widely accepted method for determining the specific surface area of a material from nitrogen adsorption-desorption isotherms. This technique involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures.

The trifluoromethyl groups in the this compound ligand can influence the resulting porous structure of a material. These bulky and hydrophobic groups can affect the packing of the crystal lattice, potentially leading to the formation of porous frameworks.

In the broader context of coordination polymers, which are closely related to MOFs, the choice of ligand is paramount in determining the porosity of the final material. For instance, a cobalt(II) coordination polymer synthesized with a structurally similar ligand, 3,5-bis(trifluoromethyl)benzoate, and 4,4′-bipyridine was found to be microporous, exhibiting a BET surface area of 330 m²/g. This demonstrates that the presence of trifluoromethyl groups is compatible with the formation of porous structures.

Furthermore, research on other cobalt(II) coordination polymers has shown the potential for achieving high surface areas, with one example reporting a remarkable BET surface area of 1076 m²/g. scispace.com While not directly involving this compound, this finding underscores the capacity of cobalt-based coordination polymers to form highly porous materials. scispace.com The specific surface area and pore characteristics are highly dependent on the synergy between the metal center and the organic linker.

Detailed research findings on a material synthesized directly with this compound and a cobalt(II) center in conjunction with a 4,4'-bipyridine (B149096) co-ligand would provide valuable insight into the specific impact of this particular ligand on the porous properties. The following interactive data table summarizes hypothetical, yet representative, research findings for such a material, illustrating the type of data obtained from BET analysis.

| Parameter | Value | Unit |

| BET Surface Area | 450 | m²/g |

| Langmuir Surface Area | 620 | m²/g |

| Micropore Volume | 0.18 | cm³/g |

| Total Pore Volume | 0.35 | cm³/g |

| Average Pore Diameter | 3.1 | nm |

This table presents hypothetical data for a Co(II)-based MOF with this compound and 4,4'-bipyridine to illustrate typical porosimetry results.

The data in the table would indicate a material with significant microporosity, as evidenced by the substantial micropore volume. The difference between the BET and Langmuir surface areas can provide further insights into the nature of the porous surface. The average pore diameter suggests the presence of small mesopores in addition to the micropores. Such detailed characterization is essential for correlating the structural features of the this compound-based material with its functional properties.

Future Research Directions and Emerging Paradigms

Integration into Hybrid and Composite Materials Systems

A significant frontier in materials science is the development of hybrid and composite materials that synergistically combine the properties of distinct components. The integration of frameworks derived from 2,5-bis(trifluoromethyl)terephthalic acid into larger systems is a key area of future research. Hybrid materials based on porous organic polymers (POPs) and metal-organic frameworks (MOFs) are gaining considerable attention for advanced applications. researchgate.net The fluorinated terephthalic acid linker can be used to construct robust MOFs, which can then be combined with other porous materials like covalent organic frameworks (COFs), hyper-crosslinked polymers (HCPs), or conjugated microporous polymers (CMPs). researchgate.net

These MOF-POP hybrids offer the potential for enhanced functionality; for example, MOF/COF hybrids are being explored for biochemical sensing, catalysis, and energy storage due to their tunable porosity and high electrical conductivity. researchgate.net Similarly, MOF/HCP hybrids merge the straightforward synthesis and chemical robustness of HCPs with the tunable porosity of MOFs. researchgate.net The trifluoromethyl groups on the terephthalic acid linker can enhance interfacial compatibility and stability within these composites. Future work will likely focus on creating mixed-matrix membranes (MMMs) where fluorinated MOF particles are embedded within a polymer matrix, leading to membranes with improved gas permeability, selectivity, and long-term operational stability for industrial separations. researchgate.net

Exploration of Advanced Energy Applications

The intrinsic properties of materials derived from this compound make them promising candidates for addressing challenges in energy storage and conversion. Research into advanced energy applications is an emerging paradigm. Terephthalate-based MOFs have already demonstrated potential in energy storage, particularly as electrode materials for supercapacitors. researchgate.net The introduction of trifluoromethyl groups is expected to enhance the electrochemical stability and performance of these materials. The high surface area and tailored porosity of MOFs built with this fluorinated linker could facilitate rapid ion transport and charge accumulation, leading to higher specific capacitance and power density. researchgate.net